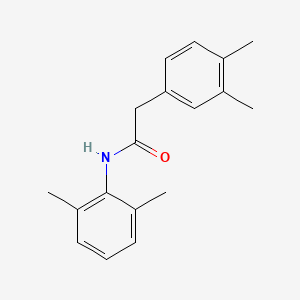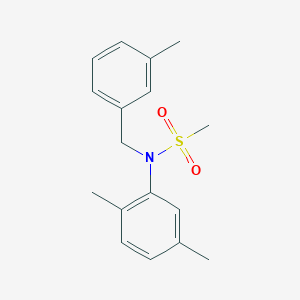![molecular formula C15H14F3N3O B5755089 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine, also known as PPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PPM is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring. The trifluoromethyl group on the pyrimidine ring gives PPM unique properties that make it a useful tool in various scientific studies.
Mecanismo De Acción
4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine works by binding to the active site of PKC isoforms and preventing their activation. This selective inhibition allows for the study of specific PKC isoforms and their functions in cellular processes.
Biochemical and physiological effects:
4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine has been shown to have minimal effects on cellular viability and proliferation, making it a useful tool in studying specific cellular processes without affecting overall cell health. However, prolonged exposure to high concentrations of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine may lead to cytotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine in lab experiments is its ability to selectively inhibit certain enzymes and proteins, allowing for the study of specific cellular processes. 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine is also relatively easy to synthesize and has minimal effects on cellular viability and proliferation. However, one limitation is the potential cytotoxicity of prolonged exposure to high concentrations of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine.
Direcciones Futuras
- Further studies on the specific functions of PKC isoforms inhibited by 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine
- Development of new compounds with similar properties to 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine for use in research
- Investigation of the potential applications of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine in the study of other enzymes and proteins
- Exploration of the potential therapeutic applications of 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine in the treatment of certain diseases.
Métodos De Síntesis
4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine can be synthesized using a multistep process starting from commercially available starting materials. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with phenylboronic acid in the presence of a palladium catalyst to form 2-phenyl-6-(trifluoromethyl)pyrimidine. The resulting product is then reacted with morpholine in the presence of a base to form 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine.
Aplicaciones Científicas De Investigación
4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine has been used in various scientific studies due to its ability to selectively inhibit certain enzymes and proteins. One such application is in the study of protein kinase C (PKC), an enzyme that plays a role in various cellular processes. 4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine has been shown to selectively inhibit certain isoforms of PKC, allowing for the study of their specific functions.
Propiedades
IUPAC Name |
4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O/c16-15(17,18)12-10-13(21-6-8-22-9-7-21)20-14(19-12)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQODRSOTVKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyl-6-trifluoromethyl-pyrimidin-4-yl)-morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5755022.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B5755027.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B5755029.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)

![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755091.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)